- Antitumor drug conjugate modified by saturated fatty acid and its self-assembly nanosystem, and preparation method thereof, China, , ,
Cas no 92950-40-8 (2'-Acetyltaxol)
2'-Acetyltaxol structure
Product Name:2'-Acetyltaxol
Numero CAS:92950-40-8
MF:C49H53NO15
MW:895.942835569382
CID:807753
PubChem ID:124951
Update Time:2024-10-26
2'-Acetyltaxol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-
- 2'-ACETYLTAXOL
- ACETYLTAXOL, 2'-(SH)
- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,...
- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoylo
- 2',10-diacetyltaxane
- 2'-acetylpaclitaxel
- 2'-O-acetyl-paclitaxel
- 2'-O-Acetyltaxol
- ACETYLTAXOL,2'
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)
- Benzenepropanoic acid, α-(acetyloxy)-β-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]- (ZCI)
- 2′-Acetylpaclitaxel
- 2′-Acetyltaxol
- Paclitaxel-2′-acetate
- CHEMBL302351
- DTXSID001317325
- Benzenepropanoic acid, alpha-(acetyloxy)-beta-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR
- 92950-40-8
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Taxol 2'-acetate
- SCHEMBL15381848
- Benzenepropanoic acid, alpha-(acetyloxy)-beta-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR)
- 2a(2)-Acetyltaxol
- 2'-Acetyltaxol
-
- Inchi: 1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
- Chiave InChI: IHVCSECZNFZVKP-XOVTVWCYSA-N
- Sorrisi: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(C[C@H](OC(=O)[C@H](OC(=O)C)[C@H](C3C=CC=CC=3)NC(C3C=CC=CC=3)=O)C(C)=C([C@H](C1=O)OC(=O)C)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C
Proprietà calcolate
- Massa esatta: 895.34200
- Massa monoisotopica: 895.342
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 65
- Conta legami ruotabili: 16
- Complessità: 1910
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 227A^2
Proprietà sperimentali
- Densità: 1.38
- Punto di ebollizione: 956.3°Cat760mmHg
- Punto di infiammabilità: 532.1°C
- Indice di rifrazione: 1.624
- PSA: 227.36000
- LogP: 4.69740
2'-Acetyltaxol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A189723-50mg |
2'-Acetyltaxol |
92950-40-8 | 50mg |
$ 299.00 | 2023-04-19 | ||
| TRC | A189723-100mg |
2'-Acetyltaxol |
92950-40-8 | 100mg |
$ 529.00 | 2023-04-19 | ||
| TRC | A189723-250mg |
2'-Acetyltaxol |
92950-40-8 | 250mg |
$ 800.00 | 2023-09-09 | ||
| TRC | A189723-500mg |
2'-Acetyltaxol |
92950-40-8 | 500mg |
$ 1832.00 | 2023-04-19 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP4789-10mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 10mg |
$270 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4789-20mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 20mg |
$450 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4789-5mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 5mg |
$160 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4789-10mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 10mg |
$270 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4789-20mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 20mg |
$450 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4789-5mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 5mg |
$160 | 2023-09-19 |
2'-Acetyltaxol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Acetic anhydride , Tetrahydrofuran ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Process for synthesizing taxol from 10-deacetyl taxol, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Scandium nitrate Solvents: 1,4-Dioxane ; rt
1.2 rt; 5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 rt; 5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- A precess for preparation of Taxol and Baccatin derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Effect of XlogP and Hansen Solubility Parameters on Small Molecule Modified Paclitaxel Anticancer Drug Conjugates Self-Assembled into Nanoparticles, Bioconjugate Chemistry, 2018, 29(2), 437-444
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 h, rt
1.2 2 h, rt
Riferimento
- Method for synthesis of taxanoids, World Intellectual Property Organization, , ,
2'-Acetyltaxol Raw materials
2'-Acetyltaxol Preparation Products
2'-Acetyltaxol Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
92950-40-8 (2'-Acetyltaxol) Prodotti correlati
- 153212-75-0(6-Hydroxytaxol)
- 78432-77-6(10-Deacetyltaxol)
- 71610-00-9(Cephalomannine)
- 153415-45-3(Paclitaxel C)
- 92950-39-5(7-Acetyl Paclitaxel)
- 33069-62-4(Paclitaxel)
- 78454-17-8(7-Epi 10-desacetyl paclitaxel)
- 105454-04-4(7-Epi-Taxol)
- 157230-10-9(6α,3'-p-Dihydroxy Paclitaxel)
- 132160-32-8(3’-p-Hydroxy Paclitaxel)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti